2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-N-methylethanamine;oxalic acid
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Overview
Description
2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-N-methylethanamine;oxalic acid is a complex organic compound with a unique structure that includes both phenoxy and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-N-methylethanamine typically involves multiple steps. One common method starts with the condensation of 2-methoxy-4-[(E)-prop-1-enyl]phenol with N-methylethanamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic amount of hydroxy benzotriazole (HOBt) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phenoxy acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-N-methylethanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-N-methylethanamine involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: A related compound with similar structural features but different functional groups.
Phenoxyacetamide: Another similar compound used in medicinal chemistry.
Phenoxyethanol: Commonly used as a preservative in cosmetics and pharmaceuticals.
Uniqueness
2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-N-methylethanamine is unique due to its combination of phenoxy and amine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-N-methylethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C2H2O4/c1-4-5-11-6-7-12(13(10-11)15-3)16-9-8-14-2;3-1(4)2(5)6/h4-7,10,14H,8-9H2,1-3H3;(H,3,4)(H,5,6)/b5-4+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYJCKVJIIBQHV-FXRZFVDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCNC)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCNC)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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